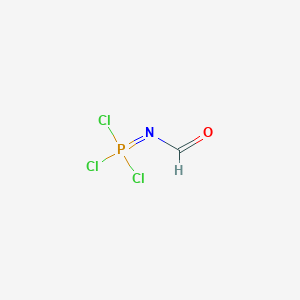
N-Formylphosphorimidic trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formylphosphorimidic trichloride is a chemical compound known for its unique structure and reactivity It is a derivative of phosphorimidic compounds, characterized by the presence of a formyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formylphosphorimidic trichloride can be synthesized through a reaction involving phosphorus pentachloride and formamide. The reaction typically occurs under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{PCl}_5 + \text{HCONH}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N-Formylphosphorimidic trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different phosphorus-containing products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions yield various phosphorimidic derivatives, while hydrolysis results in phosphoric acid and related compounds.
Scientific Research Applications
N-Formylphosphorimidic trichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphorus-nitrogen bonds.
Catalysis: The compound serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Pharmaceuticals: Research is ongoing to investigate its role in drug development, particularly in the synthesis of phosphorus-containing drugs.
Mechanism of Action
The mechanism by which N-Formylphosphorimidic trichloride exerts its effects involves the interaction of its reactive phosphorus center with various substrates. The formyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways depend on the specific application, but generally, it acts by forming stable phosphorus-nitrogen or phosphorus-oxygen bonds.
Comparison with Similar Compounds
Phosphorus Trichloride (PCl3): A simpler phosphorus compound with similar reactivity but lacking the formyl group.
Phosphorus Oxychloride (POCl3): Another related compound used in organic synthesis and industrial applications.
N-Triflylphosphorimidoyl Trichloride: A compound with a triflyl group instead of a formyl group, used in the synthesis of strong Brønsted acids.
Uniqueness: N-Formylphosphorimidic trichloride is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to other phosphorus trichlorides. This makes it particularly valuable in specific synthetic applications where the formyl group plays a crucial role.
Properties
CAS No. |
63165-04-8 |
|---|---|
Molecular Formula |
CHCl3NOP |
Molecular Weight |
180.35 g/mol |
IUPAC Name |
N-(trichloro-λ5-phosphanylidene)formamide |
InChI |
InChI=1S/CHCl3NOP/c2-7(3,4)5-1-6/h1H |
InChI Key |
QCECDSATVLIDFL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)N=P(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


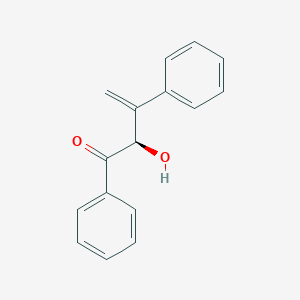
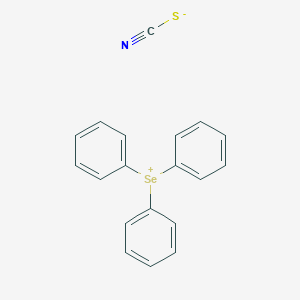


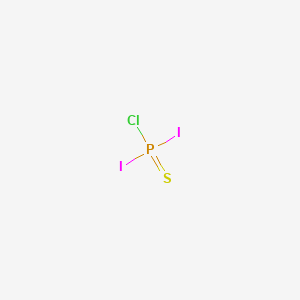
![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
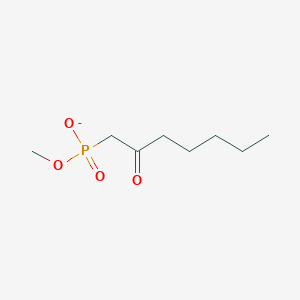


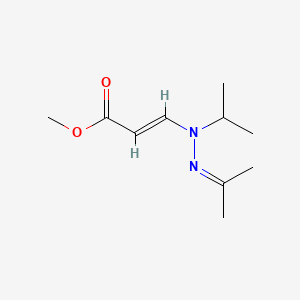
![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)
![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)
